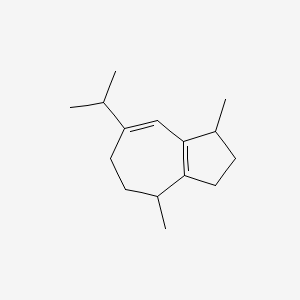
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene, also known as guaiazulene, is a dark blue crystalline hydrocarbon. It is a derivative of azulene and is a bicyclic sesquiterpene. This compound is a constituent of some essential oils, mainly oil of guaiac and chamomile oil, which also serve as its commercial sources . Various soft corals also contain guaiazulene as a principal pigment .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene can be achieved through several synthetic routes. One common method involves the cyclization of suitable precursors under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or aluminum chloride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as chamomile oil and oil of guaiac. The extraction process includes steam distillation followed by purification steps to isolate the compound in its pure form .
化学反应分析
Types of Reactions
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Ketones and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
科学研究应用
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in the pigmentation of certain marine organisms.
Medicine: Investigated for its anti-inflammatory properties and potential use in skincare products.
作用机制
The mechanism of action of 1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene involves its interaction with molecular targets and pathways. It is known to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. The compound also interacts with cellular membranes, stabilizing them and reducing inflammation .
相似化合物的比较
Similar Compounds
Azulene: The parent compound of guaiazulene, known for its blue color and similar electronic structure.
Chamazulene: Another azulene derivative found in chamomile oil, known for its anti-inflammatory properties.
Uniqueness
1,4-Dimethyl-7-(propan-2-yl)-1,2,3,4,5,6-hexahydroazulene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its presence in essential oils and its application as a cosmetic color additive further distinguish it from other similar compounds .
属性
CAS 编号 |
105369-35-5 |
|---|---|
分子式 |
C15H24 |
分子量 |
204.35 g/mol |
IUPAC 名称 |
1,4-dimethyl-7-propan-2-yl-1,2,3,4,5,6-hexahydroazulene |
InChI |
InChI=1S/C15H24/c1-10(2)13-7-5-11(3)14-8-6-12(4)15(14)9-13/h9-12H,5-8H2,1-4H3 |
InChI 键 |
YLPOFTFBOIPYLE-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(=CC2=C1CCC2C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


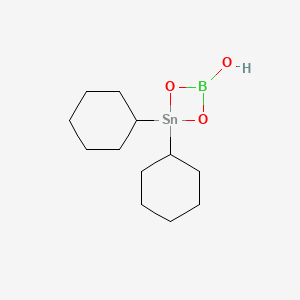
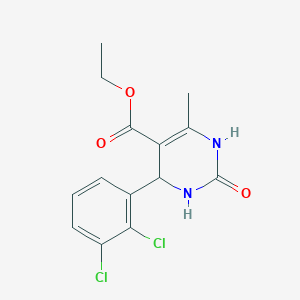
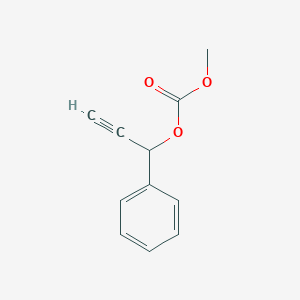

![1-[(4-Methoxyphenyl)methylidene]-1H-cyclopropa[b]naphthalene](/img/structure/B14323548.png)
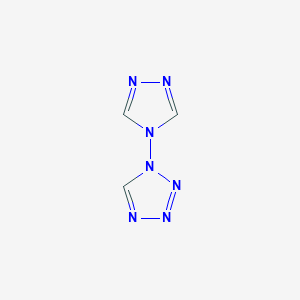
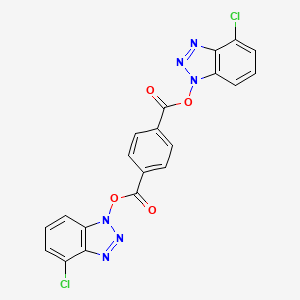
![Dibutylbis{[(2-chlorophenoxy)acetyl]oxy}stannane](/img/structure/B14323552.png)
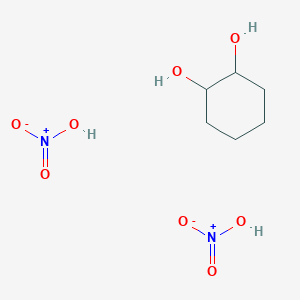
![[1,2,5]Oxadiazolo[3,4-b]quinoxaline, 6,7-dimethyl-, 1-oxide](/img/structure/B14323571.png)
![4-{[(6-Nitro-1,3-benzothiazol-2-yl)amino]methyl}benzoic acid](/img/structure/B14323580.png)
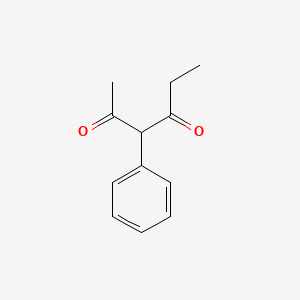
![3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoate](/img/structure/B14323589.png)

